molecular formula C18H23NO2S B12495315 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine

Cat. No.: B12495315
M. Wt: 317.4 g/mol
InChI Key: MJAHSTXRORPHPU-UHFFFAOYSA-N
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Description

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine typically involves the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-tert-butylphenyl with a suitable sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine.

    Coupling Reaction: The sulfonyl intermediate is then coupled with 2-methylpyridine through a nucleophilic substitution reaction. This step often requires a catalyst, such as palladium, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    2-Methylpyridine: A structural analog that lacks the sulfonyl and tert-butylphenyl groups.

    Sulfonylpyridines: A class of compounds with similar sulfonyl and pyridine functionalities.

Uniqueness

5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine is unique due to the presence of both the sulfonyl and tert-butylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

5-[2-(4-tert-butylphenyl)sulfonylethyl]-2-methylpyridine

InChI

InChI=1S/C18H23NO2S/c1-14-5-6-15(13-19-14)11-12-22(20,21)17-9-7-16(8-10-17)18(2,3)4/h5-10,13H,11-12H2,1-4H3

InChI Key

MJAHSTXRORPHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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